molecular formula C24H18N2O3 B2407576 (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide CAS No. 900604-54-8

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide

Cat. No.: B2407576
CAS No.: 900604-54-8
M. Wt: 382.419
InChI Key: GIGSMBDCQHIWDC-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a benzodioxin ring, and a biphenyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the benzodioxin ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-enamide
  • (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)prop-2-enamide
  • (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

What sets (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide apart from similar compounds is its biphenyl moiety. This structural feature enhances its ability to participate in π-π interactions and increases its potential for biological activity. Additionally, the presence of the cyano group provides a versatile site for further chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c25-16-20(14-17-6-8-19(9-7-17)18-4-2-1-3-5-18)24(27)26-21-10-11-22-23(15-21)29-13-12-28-22/h1-11,14-15H,12-13H2,(H,26,27)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSMBDCQHIWDC-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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